molecular formula C16H19N3O3S3 B2636779 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034633-74-2

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2636779
CAS No.: 2034633-74-2
M. Wt: 397.53
InChI Key: BKDLKOXSWZWSPM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound characterized by the presence of thiophene rings, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophene Rings: The thiophene rings are introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The final step involves the hydroxylation of the intermediate compound to introduce the hydroxy group, which can be achieved using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene rings can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a pyrazole ring instead of an imidazole ring.

    N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-pyrazole-4-sulfonamide: Similar structure but with a pyrazole ring and without the methyl groups.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to the combination of its imidazole ring, sulfonamide group, and thiophene rings. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-12(2)19-9-15(17-11-19)25(21,22)18-10-16(20,13-5-3-7-23-13)14-6-4-8-24-14/h3-9,11-12,18,20H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDLKOXSWZWSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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